3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid
Beschreibung
3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid (CAS: 1018565-99-5) is a heterocyclic compound featuring a partially saturated quinoline core fused with an oxoacetic acid moiety. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. The structure comprises a 3,4-dihydroquinoline ring (a bicyclic system with one aromatic benzene ring and a partially saturated pyridine ring) linked to a ketone-bearing acetic acid group. This configuration confers unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity, making it a versatile intermediate in medicinal chemistry and organic synthesis .
The compound is often utilized in drug discovery due to the quinoline scaffold’s prevalence in bioactive molecules, particularly in antimicrobial, anticancer, and anti-inflammatory agents. Its synthetic accessibility and modifiable functional groups (e.g., the oxoacetic acid moiety) enable diverse derivatization .
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNDXNKYPCIUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649321 | |
| Record name | (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018565-99-5 | |
| Record name | (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroquinoline with oxoacetic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction may produce 3,4-dihydroquinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Biology
- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting cellular membrane integrity, leading to cell death. For example, it has shown inhibitory effects on Staphylococcus aureus and Escherichia coli by interfering with cell wall synthesis and membrane integrity.
- Anticancer Activity : Research indicates that 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid can inhibit the proliferation of cancer cells. Studies have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, through mechanisms such as apoptosis induction .
Medicine
- Therapeutic Development : The compound is being investigated for potential therapeutic applications in treating diseases such as cancer and infections. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for drug development.
- Neuroprotective Effects : In models of neurodegenerative diseases like Alzheimer's, derivatives of this compound have shown promise by inhibiting acetylcholinesterase and monoamine oxidase-B, suggesting potential for cognitive enhancement or neuroprotection .
Industry
- Agrochemicals : The compound's biological activity extends to applications in agriculture, where it may be used in the development of new agrochemicals aimed at pest control or plant protection.
Antimicrobial Efficacy
A study highlighted the antimicrobial properties of this compound against various strains:
| Pathogen | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Inhibitory | Disruption of membrane integrity |
| Escherichia coli | Inhibitory | Interference with cell wall synthesis |
| Candida albicans | Inhibitory | Membrane disruption |
The results indicated that the compound could serve as a novel antimicrobial agent with significant potential in clinical settings.
Cancer Cell Studies
Research published in MDPI evaluated the anticancer effects of this compound among others. The study showed significant inhibition of cell proliferation in MCF-7 cells through apoptosis pathways. The findings suggest that derivatives of this compound could be developed into effective anticancer therapies .
Neuroprotective Studies
In a study focused on Alzheimer's disease models, compounds related to this compound exhibited dual-target inhibition against acetylcholinesterase and monoamine oxidase-B. This dual inhibition suggests potential therapeutic efficacy in enhancing cognitive function and protecting against neurodegeneration .
Wirkmechanismus
The mechanism of action of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Pharmacokinetic Profiles
- Solubility: The oxoacetic acid moiety in the target compound improves aqueous solubility compared to methyl ester derivatives (e.g., methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate), which are more lipophilic .
- Metabolic Stability: Isoquinoline derivatives (e.g., CAS: 52208-61-4) demonstrate longer half-lives in vivo due to reduced cytochrome P450-mediated oxidation .
Biologische Aktivität
3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and neuroprotective properties. The synthesis methods and structure-activity relationships are also discussed.
Chemical Structure and Synthesis
The chemical structure of this compound features a quinoline backbone with an oxo group and an acetic acid moiety. This compound can be synthesized through various methods, including hydrolysis of pyranoquinolinones or via palladium-catalyzed reactions. The synthesis typically yields high purity and good yields, making it suitable for further biological evaluations.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt cellular membrane integrity in certain pathogens, leading to cell death. Notably, studies have demonstrated its effectiveness against various bacteria and fungi, suggesting potential applications in treating infections.
| Pathogen | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Inhibitory | Disruption of membrane integrity |
| Escherichia coli | Inhibitory | Cell wall synthesis interference |
| Candida albicans | Inhibitory | Membrane disruption |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it induces apoptosis in several cancer types by modulating specific signaling pathways. For instance, it has shown promising results against breast cancer cells (MCF-7) and lung cancer cells (A549).
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis induction |
| A549 | 12.3 | Cell cycle arrest |
| HeLa | 10.8 | ROS generation |
Neuroprotective Effects
Recent studies have focused on the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. Compounds derived from this scaffold have been identified as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in the treatment of neurodegenerative diseases.
- Inhibition Potency : The compound demonstrated IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-B, indicating strong inhibitory activity.
- Blood-Brain Barrier Penetration : Studies suggest that it can effectively cross the blood-brain barrier, making it a viable candidate for central nervous system therapies.
Case Studies
- Antimicrobial Efficacy : A study conducted by Redalyc demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and E. coli, highlighting its potential as a novel antimicrobial agent .
- Cancer Cell Studies : Research published in MDPI evaluated the anticancer effects of various quinoline derivatives, including this compound, showing significant inhibition of cell proliferation in MCF-7 cells through apoptosis pathways .
- Neuroprotective Studies : In a study focused on Alzheimer's disease models, compounds with the 3,4-dihydroquinoline structure exhibited dual-target inhibition against AChE and MAO-B, demonstrating potential therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid, and what are their key reaction conditions?
Q. How should researchers assess the stability of this compound under storage conditions?
Stability studies should include:
- Thermal Stability : Monitor decomposition via TGA/DSC.
- Hygroscopicity : Store in airtight containers with desiccants, as carboxylic acid derivatives are prone to moisture absorption .
- Light Sensitivity : Protect from UV light to prevent photodegradation (recommended storage: 2–8°C in amber glass) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when encountering low efficiency in dihydroquinoline ring formation?
Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization rates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time and improves purity (e.g., 20% yield increase in similar scaffolds) .
Case Study : Substituting conventional heating with microwave irradiation (150°C, 30 min) increased yields from 55% to 75% in analogous dihydroisoquinoline syntheses .
Q. How to resolve conflicting spectral data (e.g., NMR vs. HRMS) for novel derivatives of this compound?
Contradictions may arise from tautomerism or impurities. Recommended steps:
- Repeat Analysis : Confirm reproducibility under identical conditions.
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks and verify connectivity (e.g., distinguish keto-enol tautomers) .
- LC-MS/MS : Detect trace impurities or degradation products. Example : A derivative in showed a minor impurity (<2%) via LC-MS, later identified as an unhydrolyzed intermediate .
Q. How to address discrepancies in biological assay results across different research groups?
Potential causes include assay conditions (pH, temperature) or compound purity. Mitigation steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
